![molecular formula C16H10INO2 B1417618 2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione CAS No. 1020251-90-4](/img/structure/B1417618.png)
2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione
Overview
Description
Scientific Research Applications
Stimulus-Responsive Fluorescent Properties
Research on related 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics has shown that compounds with similar structures to 2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione exhibit reversible piezochromism and solvent-induced emission changes. These changes are attributed to the transformation between crystalline and amorphous states, influenced by different molecular stacking modes in the solid state (Lei et al., 2016).
Synthesis Methods
Innovative synthesis methods such as ultrasound-assisted synthesis have been explored for producing derivatives of 1H-indene-1,3(2H)-dione. These methods offer advantages like the use of environmentally benign solvents and efficient reaction conditions (Ghahremanzadeh et al., 2011).
Molecular Structure and Reactivity Analysis
Studies have analyzed the molecular structure and vibrational properties of 2,3-dihydro-1H-indene and its derivatives, including 1H-indene-1,3(2H)-dione. Findings indicate that derivatives like 2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione are more reactive and polar than their parent compounds. This can be attributed to their non-planar molecular structure and the presence of polar groups (Prasad et al., 2010).
Tautomerism and Hydrogen Bonding
Research into tautomeric polymorphs of related compounds has revealed the importance of intra- and intermolecular hydrogen bonding in stabilizing different tautomeric forms. These studies help in understanding the stability and reactivity of similar compounds like 2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione in various solvents (Sigalov et al., 2019).
properties
IUPAC Name |
3-hydroxy-2-[(4-iodophenyl)iminomethyl]inden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO2/c17-10-5-7-11(8-6-10)18-9-14-15(19)12-3-1-2-4-13(12)16(14)20/h1-9,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIGIEYDVJWQNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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